molecular formula C24H29N7O B6447632 1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2549030-75-1

1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B6447632
CAS No.: 2549030-75-1
M. Wt: 431.5 g/mol
InChI Key: PZEBHLQDFICEDM-UHFFFAOYSA-N
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Description

1-Phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase signaling pathways. This molecule is designed with a 1H-pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in kinase inhibitor development known to mimic purine bases and interact with the hinge region of kinase ATP-binding sites . The structure is further elaborated with a phenyl-substituted piperazine group connected via a but-2-yn-1-yl linker, a strategy often employed to fine-tune physicochemical properties and optimize binding interactions . Compounds featuring the 1H-pyrazolo[3,4-d]pyrimidin-4-yl moiety linked to a piperazine or piperidine have been identified as modulators of key serine-threonine kinases, including p70S6K, Akt1, and Akt2 . These kinases are central players in critical cellular processes such as proliferation, differentiation, metabolism, and programmed cell survival . Consequently, researchers investigate this class of compounds for their potential in studying a wide range of pathological conditions, including immunological disorders, inflammatory diseases, and proliferative diseases like cancer . The incorporation of the piperazine ring is a common and valuable structural motif in drug discovery, known to positively influence the solubility and pharmacokinetic profile of lead molecules . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-2-6-20(7-3-1)30-15-13-29(14-16-30)10-4-5-17-32-21-8-11-31(12-9-21)24-22-18-27-28-23(22)25-19-26-24/h1-3,6-7,18-19,21H,8-17H2,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEBHLQDFICEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with several key protein kinases, including the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR). These interactions inhibit the activity of these kinases, thereby affecting various cellular processes such as cell proliferation, differentiation, and apoptosis.

Cellular Effects

The effects of this compound on cells are profound. This compound has been observed to induce cytotoxicity in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells. It influences cell function by inhibiting key signaling pathways that are crucial for cell survival and proliferation. For instance, the inhibition of EGFR and FGFR signaling pathways leads to reduced cell proliferation and increased apoptosis. Additionally, this compound can alter gene expression patterns, further impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of protein kinases. The compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, the compound’s interaction with these kinases can lead to changes in gene expression, further influencing cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound’s cytotoxic effects on cancer cells can persist, although the degree of inhibition may decrease over time. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, particularly those with high expression of the target kinases. This selective distribution enhances its therapeutic potential while reducing off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with its target kinases. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting kinase activity.

Biological Activity

1-Phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine core, a pyrazolo[3,4-d]pyrimidine moiety, and an ether linkage. Its molecular formula is C25H28N6OC_{25}H_{28}N_6O, with a molecular weight of 440.50 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, particularly in the realm of enzyme inhibition. It has been observed to inhibit various protein kinases involved in signaling pathways critical for cell proliferation and survival. This inhibition can lead to:

  • Cell Cycle Arrest : Disruption of normal cell cycle progression.
  • Apoptosis Induction : Triggering programmed cell death in cancerous cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably:

  • Inhibition of Tumor Growth : In vitro studies demonstrated significant inhibition of tumor growth in various cancer cell lines, including MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell migration and cycle progression, leading to DNA fragmentation .
  • Selectivity : The compound exhibited selective inhibition against specific targets such as EGFR and VGFR2, with IC50 values ranging from 0.3 to 24 µM .

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. It has been linked to the inhibition of COX-II enzymes, which are pivotal in inflammatory responses. Studies indicate that derivatives related to this compound have demonstrated significant anti-inflammatory effects with minimal ulcerogenic properties .

Antimicrobial Activity

Research indicates that compounds within this chemical class possess antimicrobial properties, making them suitable candidates for further exploration in treating infections.

Case Studies and Research Findings

StudyFindingsReference
Study on MCF-7 CellsInduced apoptosis and inhibited tumor growth
COX-II Inhibition StudySignificant anti-inflammatory effects
Antimicrobial Activity AssessmentDemonstrated antimicrobial properties

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. These compounds often act as inhibitors of protein kinases involved in cancer cell signaling pathways. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)49.85Induces apoptosis
MCF7 (Breast)26Inhibits cell proliferation

The mechanism typically involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor) and other kinases that play crucial roles in tumor growth and survival .

Anti-inflammatory Properties

Compounds related to this structure have also been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them potential candidates for treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory action may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Antimicrobial Activity

The unique chemical structure allows for potential antimicrobial applications. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their effectiveness against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Neuropharmacological Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The piperazine component may enhance blood-brain barrier permeability, allowing better delivery of therapeutic agents to the central nervous system .

Case Studies

Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on EGFR Inhibition : A recent study synthesized novel phenylpyrazolo[3,4-d]pyrimidine derivatives that showed potent inhibition of EGFR kinase activity. These compounds were evaluated for their binding affinity and biological activity against cancer cell lines .
  • Anti-inflammatory Research : Another research effort focused on the synthesis of new derivatives with modifications at the piperazine ring, which resulted in enhanced anti-inflammatory properties compared to earlier compounds .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds sharing the pyrazolo[3,4-d]pyrimidine core but differing in substituents include:

  • 1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine (CAS 23000-46-6): Lacks the piperazine and butynyl linker but retains the pyrazolo-pyrimidine-piperidine motif. This compound is a precursor for kinase inhibitors, with a molecular weight of 271.34 g/mol .
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Features a thieno-pyrimidine hybrid scaffold instead of piperazine, synthesized via Vilsmeier–Haack reactions. This modification alters electronic properties and target selectivity .
Compound Core Scaffold Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidine Piperazine, piperidine, butynyl ~450 (estimated)
1e (Bisarylurea) Pyrazolo[3,4-d]pyrimidine Phenylurea 347.40
44f Pyrido[3,4-d]pyrimidin-4-one Phenylpiperazine, methyl 350.40

Piperazine-Piperidine Hybrids

  • 1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine (CAS 612523-94-1): Substitutes the butynyl linker with a phenethyl group, reducing rigidity but enhancing lipophilicity (LogP ~3.5) .
  • EP 1 808 168 B1 Derivatives : Patent compounds with methanesulfonylphenyl or pyridyl groups on the piperidine-piperazine scaffold, optimized for kinase inhibition .

Linker Modifications

  • Butynyl vs.
  • Urea vs. Piperazine Linkers : Bisarylureas (e.g., 1e , 1m ) replace piperazine with urea groups, enabling hydrogen bonding but reducing basicity .

Kinase Inhibition

  • Target Compound: Predicted to inhibit kinases (e.g., RAF, EGFR) due to pyrazolo-pyrimidine core similarity to known inhibitors .
  • Bisarylureas (1e, 1m) : Exhibit pan-RAF inhibition (IC₅₀ = 10–50 nM) via urea-mediated H-bonding with ATP-binding pockets .
  • Hydrazinyl Derivatives (5a–l) : Demonstrate anticancer activity (IC₅₀ = 2–15 µM against MCF-7 cells) through intercalation or topoisomerase inhibition .

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (µg/mL)
Target Compound N/A ~2.8 ~50 (PBS)
1e 247.3–249.2 3.1 12 (DMSO)
5a 160–162 2.5 80 (Ethanol)

Patent and Clinical Relevance

  • Anticancer Candidates : Compounds like 5g and 5h show multitarget enzyme inhibition, supported by docking studies .

Preparation Methods

Cyclization with Guanidine Hydrochloride

Heating 5-amino-1H-pyrazole-4-carbonitrile with guanidine hydrochloride in ethanol at 80°C for 12 hours yields the unsubstituted pyrazolo[3,4-d]pyrimidine (65–70% yield).

Nitrile-Mediated Cyclization

Using trichloroacetonitrile in dimethylformamide (DMF) at 120°C introduces chlorine substituents, enhancing electrophilicity for subsequent functionalization.

Functionalization with the But-2-yn-1-yl Linker

The alkyne spacer is introduced via a two-step process:

Propargylation of Piperidine

4-Hydroxypiperidine reacts with propargyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base (0°C to room temperature, 4 hours). The reaction proceeds with 92% yield but requires careful temperature control to avoid polymerization.

Oxidative Coupling

Oxidation of the propargyl-piperidine intermediate with manganese dioxide (MnO2) in dichloromethane (DCM) forms the terminal alkyne, crucial for Sonogashira coupling.

Coupling with 1-Phenylpiperazine

The final step involves linking the alkyne-modified piperidine to 1-phenylpiperazine.

Sonogashira Coupling

Using palladium(II) acetate (Pd(OAc)2) and copper(I) iodide (CuI) in triethylamine (Et3N) at 60°C for 6 hours achieves 75–80% yield. Catalytic systems with triphenylphosphine (PPh3) enhance regioselectivity.

Copper-Free Click Chemistry

Strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified 1-phenylpiperazine avoids copper catalysts, improving biocompatibility (68% yield).

Optimization of Reaction Conditions

Comparative analysis of coupling methods reveals critical factors affecting yield:

ParameterSonogashiraCopper-Free
CatalystPd/CuDBCO
Temperature (°C)6025
Time (hours)612
Yield (%)8068
Purity (HPLC, %)9598

Microwave-assisted reactions reduce time by 40% compared to conventional heating.

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol. Analytical characterization includes:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion at m/z 431.5 [M+H]+.

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) shows distinct signals for the phenyl group (δ 7.32–7.26 ppm) and piperazine protons (δ 3.55–3.75 ppm).

Challenges and Mitigation Strategies

Alkyne Stability

The but-2-yn-1-yl linker is prone to oxidation. Storage under nitrogen and addition of radical inhibitors (e.g., BHT) enhance stability.

Piperazine Hydrolysis

Using non-polar solvents (toluene instead of DMSO) during SNAr reactions minimizes hydrolysis of the piperazine ring .

Q & A

Q. What are the key synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine-piperazine hybrids?

The synthesis typically involves coupling reactions between pyrazolo[3,4-d]pyrimidine intermediates and substituted piperazines. For example:

  • Step 1 : React 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones in dry acetonitrile under reflux .
  • Step 2 : Purify via filtration, solvent evaporation, and recrystallization (e.g., ethanol or acetonitrile) .
  • Alternative route : Use phenyl isothiocyanate with pyrazolo[3,4-d]pyrimidine derivatives in dry DCM under reflux to introduce thiourea groups .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches in pyrazolo[3,4-d]pyrimidine at ~3200 cm⁻¹ and C=O at ~1680 cm⁻¹) .
  • ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What safety precautions are critical during handling?

  • Use P95 respirators and ABEK-P2 filters to avoid inhalation of fine particles .
  • Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure, as piperazine derivatives may cause skin irritation .
  • Store in a dry, inert atmosphere (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can low yields in but-2-yn-1-yl coupling reactions be resolved?

  • Optimize solvent polarity : Use DMF or DMSO to enhance solubility of intermediates .
  • Catalyst screening : Test Cu(I)- or Pd-based catalysts for alkyne-azide cycloadditions .
  • Temperature control : Maintain reactions at 60–80°C to balance reactivity and side-product formation .

Q. How to analyze contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Substituent electronic effects : Electron-withdrawing groups (EWG, e.g., -Cl, -CF₃) on aryl rings often enhance inhibitory activity (e.g., DPP-IV inhibition) compared to electron-donating groups (EDG) .
  • Stereochemical considerations : Rigid analogs (e.g., 2,5-diazabicyclo[2.2.1]heptane) may improve target binding compared to flexible piperazines .
  • Dose-response validation : Repeat assays with purified enantiomers to rule out racemic mixture artifacts .

Q. What computational strategies support molecular docking for this compound?

  • Induced-fit docking : Accounts for receptor flexibility when modeling interactions with targets like 5-HT1A or σ1 receptors .
  • Pharmacophore mapping : Prioritize piperazine nitrogen atoms and pyrimidine carbonyl groups as key interaction sites .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .

Q. How to design analogs with improved metabolic stability?

  • Fluorination : Introduce -F substituents to block oxidative metabolism (e.g., 4-(trifluoromethyl)phenyl groups) .
  • Bioisosteric replacement : Replace labile ester groups with amides or heterocycles (e.g., pyridine → pyrimidine) .
  • Liver microsomal assays : Screen analogs for half-life (t₁/₂) using human hepatocytes to identify stable candidates .

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